2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene
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Overview
Description
2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene is an organic compound that belongs to the class of chlorinated biphenyls and naphthalenes. This compound is characterized by the presence of a naphthalene ring substituted with a 2-chloro-[1,1’-biphenyl]-4-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene typically involves the chlorination of biphenyl followed by a coupling reaction with naphthalene. The chlorination of biphenyl can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2-chlorobiphenyl is then subjected to a coupling reaction with naphthalene under conditions that may include the use of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of biphenyl and naphthalene derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of biphenyl derivatives with different substituents.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced biphenyl and naphthalene derivatives.
Scientific Research Applications
2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying the effects of chlorinated biphenyls on biological systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular membranes, and interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl: A simpler chlorinated biphenyl with similar chemical properties.
2-Chloronaphthalene: A chlorinated naphthalene with similar reactivity.
1,1’-Biphenyl: The parent compound without the chlorine substitution.
Uniqueness
2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene is unique due to its combined structural features of both biphenyl and naphthalene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3-chloro-4-phenylphenyl)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl/c23-22-15-20(12-13-21(22)17-7-2-1-3-8-17)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZWMDZGTFMPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC4=CC=CC=C4C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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